molecular formula C6H6N6 B13105620 4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile

Cat. No.: B13105620
M. Wt: 162.15 g/mol
InChI Key: YRMVPRWWMJYFJW-UHFFFAOYSA-N
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Description

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile is a nitrogen-rich heterocyclic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple amino and cyano groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile can be synthesized through a multi-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate under ultrasound irradiation . This method offers several advantages, including shorter reaction times, excellent yields, and a simple workup procedure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of ultrasound irradiation can be replaced with other energy-efficient methods such as microwave-assisted synthesis to further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

    Condensation Reactions: The cyano groups can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Cyclization: Catalysts like acids or bases can facilitate the cyclization process.

    Condensation: Aldehydes or ketones in the presence of a catalyst such as piperidine can be used for condensation reactions.

Major Products Formed

    Substituted Pyridazines: Products formed from nucleophilic substitution reactions.

    Spiro Compounds: Cyclization reactions can lead to the formation of spiro compounds.

    Imines: Condensation reactions with aldehydes or ketones result in imine formation.

Scientific Research Applications

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-diamino-2,5-dihydropyridazine-3,5-dicarbonitrile involves its interaction with various molecular targets. The amino and cyano groups in the compound can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact pathways and molecular targets depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile is unique due to its combination of amino and cyano groups, which provide a versatile platform for further chemical modifications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C6H6N6

Molecular Weight

162.15 g/mol

IUPAC Name

3,5-diamino-1,4-dihydropyridazine-4,6-dicarbonitrile

InChI

InChI=1S/C6H6N6/c7-1-3-5(9)4(2-8)11-12-6(3)10/h3,11H,9H2,(H2,10,12)

InChI Key

YRMVPRWWMJYFJW-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1C(=C(NN=C1N)C#N)N

Origin of Product

United States

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